1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, mercapto, and chloropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the bromomethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides, while nucleophilic substitution of the bromomethyl group can produce various substituted derivatives .
Scientific Research Applications
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one involves its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that affect their function. The compound’s reactivity with thiol groups can also influence redox processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Uniqueness
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-7-1-2-8(14)5-9(7)10(13)3-4-12/h1-2,5,14H,3-4,6H2 |
InChI Key |
AJEHZQJBRIFOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)CCCl)CBr |
Origin of Product |
United States |
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